2-[[5-[[Methyl-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]amino]methyl]pyrimidin-2-yl]amino]acetic acid
Overview
Description
2-[[5-[[Methyl-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]amino]methyl]pyrimidin-2-yl]amino]acetic acid is a complex organic compound that features a pyrimidine ring substituted with an oxazole moiety and an aminoacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[[Methyl-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]amino]methyl]pyrimidin-2-yl]amino]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate α-haloketone and an amide.
Substitution on the Pyrimidine Ring: The pyrimidine ring is functionalized with the oxazole moiety through a nucleophilic substitution reaction.
Introduction of the Aminoacetic Acid Group: The aminoacetic acid group is introduced via a coupling reaction, often using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[[5-[[Methyl-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]amino]methyl]pyrimidin-2-yl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[[5-[[Methyl-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]amino]methyl]pyrimidin-2-yl]amino]acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[[5-[[Methyl-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]amino]methyl]pyrimidin-2-yl]amino]acetic acid involves its interaction with specific molecular targets. The oxazole and pyrimidine rings can participate in hydrogen bonding and π-π stacking interactions, which can influence the compound’s binding affinity to proteins or nucleic acids. Additionally, the aminoacetic acid group can act as a chelating agent, coordinating metal ions and affecting enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
2-[[5-[[Methyl-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]amino]methyl]pyrimidin-2-yl]amino]propanoic acid: Similar structure but with a propanoic acid group instead of an aminoacetic acid group.
2-[[5-[[Methyl-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]amino]methyl]pyrimidin-2-yl]amino]butanoic acid: Similar structure but with a butanoic acid group.
Uniqueness
The uniqueness of 2-[[5-[[Methyl-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]amino]methyl]pyrimidin-2-yl]amino]acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxazole and pyrimidine rings, along with the aminoacetic acid group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[5-[[methyl-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]amino]methyl]pyrimidin-2-yl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-10(2)13-4-12(23-19-13)9-20(3)8-11-5-16-15(17-6-11)18-7-14(21)22/h4-6,10H,7-9H2,1-3H3,(H,21,22)(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKPKFLPYSNLBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CN(C)CC2=CN=C(N=C2)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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